physicochemical properties of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine
physicochemical properties of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine (CAS: 331679-72-2), a trisubstituted benzothiazole scaffold critical in medicinal chemistry.[1] Distinguished by its specific substitution pattern—a methyl group at the C4 position and a methoxy group at C6—this molecule serves as a pivotal intermediate in the synthesis of protease-activated receptor 4 (PAR4) antagonists and kinase inhibitors (e.g., FAK, VEGFR).[1]
This document moves beyond standard datasheets to offer a self-validating characterization protocol, detailing the electronic interplay of substituents, optimized synthesis pathways, and rigorous analytical fingerprints required for high-purity applications.[1]
Chemical Identity & Structural Analysis
The molecule features a fused benzene and thiazole ring system.[1][2][3] The 2-amine functionality provides a handle for further derivatization (e.g., amide coupling, urea formation), while the C4-methyl and C6-methoxy groups modulate the lipophilicity and electron density of the core.[1]
Table 1: Core Identifiers
| Property | Specification |
|---|---|
| IUPAC Name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine |
| Common Name | 2-Amino-6-methoxy-4-methylbenzothiazole |
| CAS Number | 331679-72-2 |
| Molecular Formula | C
Physicochemical Profile
The physicochemical behavior of this scaffold is governed by the push-pull electronics of the substituents.[1] The C6-methoxy group is a strong electron-donating group (EDG) by resonance, increasing the basicity of the thiazole nitrogen.[1] The C4-methyl group provides steric bulk that can influence binding conformations in protein pockets.[1]
Table 2: Physicochemical Properties
| Property | Value / Range | Note |
|---|---|---|
| Physical State | Solid (Powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 160–165 °C (Predicted) | Experimental validation required.[1] Analog 2-amino-6-methoxy melts at 165-167°C; 4-methyl analog at 137-139°C. |
| LogP (Octanol/Water) | 2.27 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration if derivatized.[1] |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | The thiazole nitrogen is weakly basic.[1] |
| Solubility | DMSO, DMF, MeOH | Low aqueous solubility (<1 mg/mL) at neutral pH.[1] |
| Density | 1.3 ± 0.1 g/cm³ | Calculated.[1][4] |
Electronic & Steric Implications
-
C4-Methyl Sterics: The methyl group at position 4 creates a "ortho-like" steric clash with substituents at the C5 position, but more importantly, it shields the N3 nitrogen slightly less than a substituent at C2 would, yet it affects the planarity of N-substituted derivatives.[1]
-
C6-Methoxy Resonance: The lone pairs on the oxygen atom donate electron density into the ring system, making the C2-amine more nucleophilic compared to unsubstituted benzothiazoles.[1] This reactivity must be managed during electrophilic aromatic substitution to avoid over-reaction.[1]
Experimental Characterization Protocols
Synthesis Workflow (Hugerschoff Reaction)
The most robust synthesis involves the oxidative cyclization of the corresponding arylthiourea, formed in situ from the aniline.[1]
Reagents:
-
Starting Material: 4-Methoxy-2-methylaniline[1]
-
Thiocyanating Agent: Ammonium thiocyanate (NH
SCN) -
Oxidant: Benzyltrimethylammonium tribromide (or Br
/AcOH) -
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid
Protocol Steps:
-
Thiourea Formation: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in MeCN. Add NH
SCN (1.5 eq). Stir at RT for 10–15 min.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oxidative Cyclization: Cool the mixture to 0°C. Dropwise add the oxidant (1.0 eq) dissolved in MeCN.
-
Quench & Workup: Pour reaction mixture into ice water. Neutralize with Na
COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> to pH 8–9 to precipitate the free base. -
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc gradient).[1]
Figure 1: Step-by-step synthetic pathway via oxidative cyclization of arylthiourea.
Analytical Validation (Self-Validating Criteria)
To ensure the identity of the synthesized compound, the following spectral fingerprints must be met.
A. Mass Spectrometry (LC-MS)
-
Method: ESI Positive Mode.[1]
-
Theoretical [M+H]+: 195.06 m/z.[1]
-
Acceptance Criteria: Observed peak at 195.1 ± 0.5 m/z.[1] Absence of M+2 peak characteristic of Bromine (indicates complete consumption of oxidant and no over-bromination).
B. Nuclear Magnetic Resonance (
-
Solvent: DMSO-d
-
Key Signals:
-
7.27 ppm: Broad singlet (2H), assigned to the -NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> amine protons. -
8.02 ppm: Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Hz, 1H).[5] Assigned to H-5 (between Me and OMe). -
8.08 ppm: Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Hz, 1H).[5] Assigned to H-7 (between OMe and S).[1] -
3.75–3.80 ppm: Singlet (3H), -OCH
. -
2.40–2.50 ppm: Singlet (3H), -CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (often obscured by DMSO solvent peak, verify integration).
-
C. HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
-
Retention Time: Expect elution later than unsubstituted 2-aminobenzothiazole due to the lipophilic 4-methyl group.[1]
Biological & Pharmaceutical Relevance
The 6-methoxy-4-methylbenzo[d]thiazol-2-amine scaffold is a "privileged structure" in drug discovery.[1]
-
PAR4 Antagonism: This moiety serves as a key building block for Protease-Activated Receptor 4 (PAR4) antagonists, used to prevent platelet aggregation without the bleeding risks associated with other antiplatelet agents [1].[1]
-
Kinase Inhibition: The 2-aminobenzothiazole core mimics the ATP purine ring, allowing it to bind into the hinge region of kinases.[1] The 6-methoxy group often acts as a hydrogen bond acceptor for the kinase "gatekeeper" residues.[1]
-
ADME Considerations: The LogP of ~2.3 suggests good oral bioavailability (Lipinski compliant).[1] However, the 2-amine is a metabolic "soft spot," susceptible to N-acetylation or oxidation, which is often blocked in final drug candidates by amide coupling.[1]
References
-
Wong, P. C., et al. (2018).[1] Bicyclic heteroaryl substituted compounds as PAR4 inhibitors. World Intellectual Property Organization.[1] Patent WO2018013774A1.[1] Link
-
PubChem. (2023).[1][3][6] Compound Summary: 2-Amino-6-methoxy-4-methylbenzothiazole.[1][4] National Center for Biotechnology Information.[1][3] Link
-
Jordan, A. D., et al. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. Link
-
Kumbhare, R. M., et al. (2012).[1] Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Link
Sources
- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 331679-72-2 | 6-Methoxy-4-methylbenzo[d]thiazol-2-amine [3asenrise.com]
- 3. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methoxy-4-methylbenzothiazole | CAS#:331679-72-2 | Chemsrc [chemsrc.com]
- 5. WO2018013774A1 - Bicyclic heteroaryl substituted compounds - Google Patents [patents.google.com]
- 6. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate | C10H10N2O3S | CID 59560269 - PubChem [pubchem.ncbi.nlm.nih.gov]
